3-Formylacetylacetone

Description

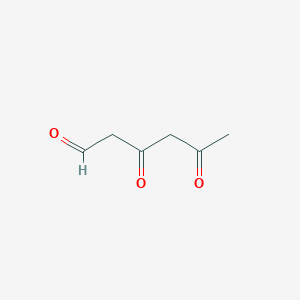

3-Formylacetylacetone (systematic name: 3-oxopentane-1,3-dialdehyde) is a β-tricarbonyl compound featuring a formyl group at the central carbon of the acetylacetone backbone. It is synthesized via the reaction of acetylacetone with triethyl orthoformate and acetic anhydride . The compound exhibits significant tautomerism, existing predominantly in the enol form with an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. This tautomeric equilibrium has been rigorously studied using low-temperature NMR and DFT calculations, confirming its preference for the enolized keto structure in both gas and solution phases .

This compound serves as a versatile precursor in organic synthesis, particularly in forming Schiff bases through condensation with primary amines. For example, reactions with o-, m-, and p-aminobenzoic acids yield enamine derivatives with planar amino-methylene-pentane-2,4-dione cores and distinct hydrogen-bonding networks in their crystal structures . Its regioselective reactivity—such as preferential silylation of the formyl group over the acetyl moiety—enables applications in cyclocondensation reactions to synthesize functionalized acetophenones .

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3,5-dioxohexanal |

InChI |

InChI=1S/C6H8O3/c1-5(8)4-6(9)2-3-7/h3H,2,4H2,1H3 |

InChI Key |

NVBJELVUQIDITN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CC=O |

Synonyms |

3-formylacetylacetone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Tautomeric Properties

Acetylacetone (2,4-pentanedione) :

- Structure : Lacks the central formyl group, existing as a diketone with two acetyl groups.

- Tautomerism: Exists in a keto-enol equilibrium, but the enol form is less stabilized compared to 3-formylacetylacetone due to the absence of an electron-withdrawing formyl group.

- Reactivity : Undergoes silylation at both carbonyl groups, contrasting with this compound, where the formyl group is selectively silylated .

3-(Acetyl)acetylacetone :

- Structure : Contains an additional acetyl group instead of the formyl substituent.

- Reactivity : Silylation occurs at the acetyl group, leading to different intermediates for cyclocondensation reactions .

3-Fluorophenylacetone :

- Applications : Primarily used as a fluorinated aromatic intermediate, lacking the versatility of this compound in Schiff base formation .

Reactivity in Schiff Base Formation

*Yield inferred from typical salen ligand syntheses.

Tautomeric Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.